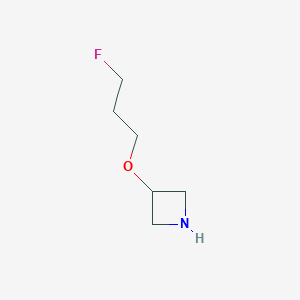

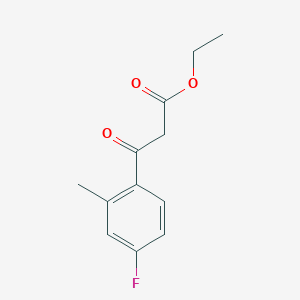

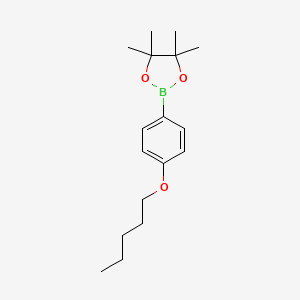

![molecular formula C14H13BrFN B1406005 Benzyl[(2-bromo-3-fluorophenyl)methyl]amine CAS No. 1540442-72-5](/img/structure/B1406005.png)

Benzyl[(2-bromo-3-fluorophenyl)methyl]amine

Descripción general

Descripción

Benzyl[(2-bromo-3-fluorophenyl)methyl]amine is a complex organic compound. Unfortunately, there is not much specific information available about this compound .

Synthesis Analysis

The synthesis of such compounds often involves multistep processes that require a working knowledge of many organic reactions . The synthesis could involve electrophilic aromatic substitution reactions and the introduction of a new substituent is strongly affected by the directing effects of other substituents .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds for Antitumor and Antitubercular Activities : A study by Sekhar et al. (2019) demonstrated the synthesis of novel compounds involving benzyl amines for potential antitumor and antitubercular activities. These compounds showed significant inhibitory activities against cancer cell lines.

Use in Cancer Therapy and Imaging : Research by Martin et al. (2001) explored N-benzyl derivatives of polyamines as vectors of boron and fluorine for boron neutron capture therapy (BNCT) and tumor imaging. They found that the fluorinated derivative N-(3-[(4-aminobutyl)amino]propyl)[(4-fluorophenyl)methyl]amine showed high accumulation in cancer cells, making it potentially useful for PET imaging.

Development of Anticancer Agents : A study focused on the development of amino acid prodrugs of novel antitumor benzothiazoles, as reported by Bradshaw et al. (2002). These compounds, including those with benzylamine structures, showed potent antitumor properties in vitro and in vivo.

Synthesis of Radiopharmaceuticals : Ellsworth, Meriwether, and Mertel (1989) described the synthesis of arprinocid, a coccidiostat candidate, where benzylamine structures were labeled with carbon-14 for use in radiopharmaceuticals (Ellsworth, Meriwether, & Mertel, 1989).

Application in Carbonylative Transformation : Research by Li, Wang, & Wu (2018) developed a new procedure for the direct carbonylative transformation of benzyl amines, demonstrating its utility in synthesizing compounds like methylphenidate.

Mecanismo De Acción

Target of Action

Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that its target could be related to transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the compound may interact with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond with electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of nucleophilic organic groups from boron to palladium .

Biochemical Pathways

It’s likely that the compound plays a role in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Pharmacokinetics

The compound’s potential use in suzuki–miyaura cross-coupling reactions suggests that it may have a relatively stable and environmentally benign nature .

Result of Action

Its potential use in suzuki–miyaura cross-coupling reactions suggests that it may contribute to the formation of new carbon–carbon bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benzyl[(2-bromo-3-fluorophenyl)methyl]amine. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which the compound may be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

Propiedades

IUPAC Name |

N-[(2-bromo-3-fluorophenyl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrFN/c15-14-12(7-4-8-13(14)16)10-17-9-11-5-2-1-3-6-11/h1-8,17H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCHOGSMIBOSAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=C(C(=CC=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl[(2-bromo-3-fluorophenyl)methyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

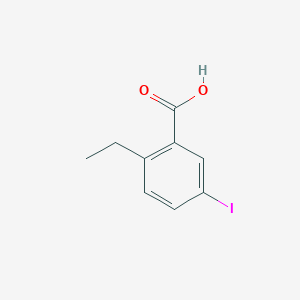

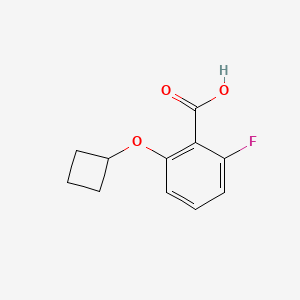

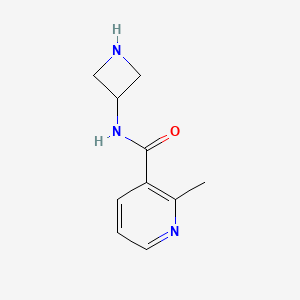

![N-[(pyrrolidin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B1405939.png)

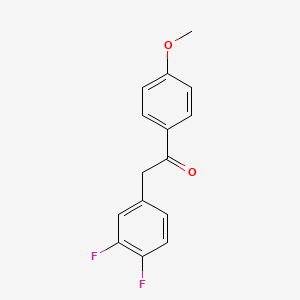

![2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1405940.png)